Desethylamiodarone hydrochloride

Antiarrhythmic efficacy Ventricular tachycardia Therapeutic drug monitoring

Desethylamiodarone hydrochloride (CAS 96027‑74‑6), also designated as N‑desethylamiodarone or Amiodarone EP Impurity B, is the principal pharmacologically active metabolite of the class III antiarrhythmic drug amiodarone. It is generated endogenously via cytochrome P450 3A4 (CYP3A4)-mediated N‑deethylation of the parent molecule.

Molecular Formula C23H26ClI2NO3
Molecular Weight 653.7 g/mol
CAS No. 96027-74-6
Cat. No. B023018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethylamiodarone hydrochloride
CAS96027-74-6
Synonyms2-Butyl-3-benzofuranyl-4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl Ketone Hydrochloride; 
Molecular FormulaC23H26ClI2NO3
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl
InChIInChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H
InChIKeyOCQPMJVGWGJLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Desethylamiodarone Hydrochloride (CAS 96027-74-6): Core Identity and Procurement-Relevant Profile


Desethylamiodarone hydrochloride (CAS 96027‑74‑6), also designated as N‑desethylamiodarone or Amiodarone EP Impurity B, is the principal pharmacologically active metabolite of the class III antiarrhythmic drug amiodarone . It is generated endogenously via cytochrome P450 3A4 (CYP3A4)-mediated N‑deethylation of the parent molecule . As a di‑iodinated benzofuran derivative bearing a secondary amine side‑chain (molecular formula C₂₃H₂₅I₂NO₃·HCl; MW 653.72), the compound is supplied predominantly as an analytical reference standard or impurity standard for amiodarone quality control and therapeutic drug monitoring applications .

Why Desethylamiodarone Hydrochloride Cannot Be Substituted for Amiodarone or Other Class III Agents in Research and Analytical Workflows


Desethylamiodarone differs from its parent amiodarone not merely by the absence of an N‑ethyl group but by a constellation of quantifiable pharmacological divergences that render simple substitution invalid. The metabolite exhibits greater intrinsic antiarrhythmic potency (EC₅₀ 1.4 vs 4.6 mg/L for premature ventricular complex suppression) [1], yet is approximately 3.4‑fold weaker as a hERG/I_Kr channel inhibitor (IC₅₀ ≈158 nmol/L vs ≈47 nmol/L) [2]. Critically, only amiodarone—not desethylamiodarone—functions as a dihydropyridine‑site calcium‑channel antagonist [3], and the metabolite lacks the mitochondrial protective effect observed with low‑concentration amiodarone in post‑ischemic myocardium [4]. These bidirectional potency gaps and opposing mechanistic signatures mandate the procurement of desethylamiodarone hydrochloride as a discrete chemical entity for any study distinguishing metabolite‑mediated pharmacology from parent‑drug effects.

Quantitative Differentiation of Desethylamiodarone Hydrochloride vs. Amiodarone: A Head‑to‑Head Evidence Matrix for Procurement Decisions


3.3‑Fold Greater Antiarrhythmic Potency in Ventricular Arrhythmia Suppression (Canine Myocardial Infarction Model)

Desethylamiodarone demonstrates substantially greater intrinsic antiarrhythmic potency than its parent compound amiodarone in a direct head‑to‑head comparison. The 50% effective plasma concentration (EC₅₀) for suppression of premature ventricular complexes was 1.4 mg/L for desethylamiodarone versus 4.6 mg/L for amiodarone, representing an approximately 3.3‑fold potency advantage for the metabolite [1]. This difference was observed under conditions producing clinically relevant plasma and myocardial drug concentrations, and co‑administration of the metabolite with amiodarone resulted in suppression of arrhythmias at lower amiodarone doses, indicating an additive antiarrhythmic effect [1].

Antiarrhythmic efficacy Ventricular tachycardia Therapeutic drug monitoring

3.4‑Fold Weaker hERG/I_Kr Potassium Channel Inhibition (Recombinant hERG Patch‑Clamp Assay)

In whole‑cell patch‑clamp recordings of recombinant hERG channels expressed in HEK‑293 cells at 37 °C, desethylamiodarone inhibited the hERG‑encoded potassium current (I_hERG) with a half‑maximal inhibitory concentration (IC₅₀) of approximately 158 nmol/L, compared with approximately 47 nmol/L for amiodarone [1]. This corresponds to an approximately 3.4‑fold lower potency at the hERG channel for the metabolite. Desethylamiodarone additionally produced an approximately −9 mV shift in the voltage dependence of hERG activation, a biophysical property not reported for amiodarone under the same conditions [1].

hERG channel Cardiac repolarization Proarrhythmia risk assessment

Markedly Greater Cytotoxicity to Human Thyroid Cells: EC₅₀ 6.8 µg/mL vs. Negligible Amiodarone Effect

In a direct comparison using the immortalized functional human thyrocyte cell line SGHTL‑34, desethylamiodarone exhibited pronounced cytotoxicity, achieving 50% cell death (EC₅₀) at 6.8 ± 1.1 µg/mL after 24 h exposure, with few cells remaining after exposure to 12.5 µg/mL [1]. In contrast, amiodarone produced a maximum decrease in cell number of only approximately 25% at concentrations up to 50 µg/mL—no EC₅₀ could be established across the tested concentration range for the parent compound [1]. The differential was not confined to thyrocytes; similar disproportionate cytotoxicity was confirmed in primary cultures of human retroorbital fibroblasts [1].

Thyroid cytotoxicity Amiodarone‑induced thyroid dysfunction Endocrine safety

1.8‑Fold Greater Pulmonary Fibrogenicity: Lung Hydroxyproline Elevation at 21 Days (Intratracheal Hamster Model)

Following a single intratracheal administration of equimolar amounts (1.83 µmol) of amiodarone or desethylamiodarone to male golden Syrian hamsters, lung hydroxyproline content—a quantitative biochemical marker of collagen deposition and pulmonary fibrosis—was measured at serial time points. At 21 days post‑treatment, desethylamiodarone increased lung hydroxyproline content by 58% over vehicle control, compared with a 33% increase for amiodarone [1]. By 28 days, amiodarone‑treated lungs had returned to control levels, whereas desethylamiodarone‑treated lungs remained elevated at 44% above control, indicating both greater magnitude and longer duration of the metabolite's fibrogenic response [1]. Quantitative histology and trichrome staining confirmed increased interstitial collagen deposition in desethylamiodarone‑treated animals [1].

Pulmonary fibrosis Drug‑induced lung toxicity Hydroxyproline assay

Absence of Calcium‑Channel Antagonist Activity: A Qualitative Mechanistic Distinction from Amiodarone

In radioligand binding studies using rat heart, brain, and smooth muscle membranes, amiodarone competed potently at dihydropyridine and phenylalkylamine (verapamil‑like) calcium antagonist binding sites. Desethylamiodarone, tested under identical conditions, produced no significant competition at either site [1]. This finding aligns with electrophysiological observations that amiodarone—but not desethylamiodarone—depresses calcium‑channel‑dependent sinus node and atrioventricular node function [1]. The calcium antagonist activity was retained even after extensive membrane washing and persisted 2 days after in vivo amiodarone treatment, confirming a durable drug‑receptor interaction specific to the parent compound [1].

Calcium channel antagonism Dihydropyridine receptor Sinoatrial node inhibition

DEA/AMD Serum Ratio as a Predictive Biomarker for Thyroid Dysfunction: Clinical Stratification Utility

A retrospective cohort study of 377 patients receiving long‑term amiodarone therapy demonstrated that the serum desethylamiodarone‑to‑amiodarone (DEA/AMD) concentration ratio is significantly and differentially perturbed prior to the development of clinically overt thyroid dysfunction [1]. During the pre‑index period, patients who subsequently developed amiodarone‑induced thyrotoxicosis exhibited a mean DEA/AMD ratio of 0.86 ± 0.24, significantly higher than both the euthyroid group (0.78 ± 0.30) and the hypothyroidism group (0.68 ± 0.27; p < 0.0001) [1]. Conversely, patients developing hypothyroidism had a significantly decreased DEA/AMD ratio. The ratio remained persistently elevated throughout the study period in the thyrotoxicosis cohort and showed good correlations with free thyroxine, free triiodothyronine, and log‑transformed thyroid‑stimulating hormone levels [1].

Therapeutic drug monitoring Thyroid dysfunction biomarker DEA/AMD ratio

Validated Application Scenarios for Desethylamiodarone Hydrochloride (CAS 96027‑74‑6) in Research and Industrial Settings


Analytical Reference Standard for Amiodarone Therapeutic Drug Monitoring (TDM) by HPLC or LC‑MS/MS

Desethylamiodarone hydrochloride serves as a certified analytical reference standard (e.g., Amiodarone EP Impurity B) for the simultaneous quantification of amiodarone and its active metabolite in patient plasma samples . The clinical necessity of reporting both parent and metabolite concentrations—and their ratio—arises directly from the evidence that the DEA/AMD ratio predicts development of thyrotoxicosis (elevated ratio) versus hypothyroidism (decreased ratio) [1]. Analytical methods employing this reference standard enable high‑specificity chromatographic separation and accurate calibration, supporting clinical decision‑making in long‑term amiodarone therapy monitoring.

In Vitro Cardiac Ion Channel Selectivity Profiling and Proarrhythmia Screening Panels

The differential hERG IC₅₀ of desethylamiodarone (≈158 nmol/L) versus amiodarone (≈47 nmol/L) , combined with the metabolite's selective activity on fast‑channel‑dependent conduction without calcium‑channel antagonist effects [1], makes desethylamiodarone hydrochloride an essential component of cardiac ion channel screening panels. When evaluating novel antiarrhythmic candidates, inclusion of desethylamiodarone as a comparator enables dissection of class I (sodium‑channel) and class III (potassium‑channel) effects in isolation from the composite class I–IV activity of the parent drug, improving the predictive validity of preclinical cardiac safety assessments.

Mechanistic Toxicology Models of Amiodarone‑Induced Thyroid and Pulmonary Injury

Desethylamiodarone hydrochloride—not amiodarone—is the appropriate test article for establishing cellular and in vivo models of amiodarone‑associated tissue toxicity. In human thyrocyte cultures, desethylamiodarone exhibits an EC₅₀ of 6.8 µg/mL whereas amiodarone shows negligible cytotoxicity at concentrations up to 50 µg/mL . In a hamster pulmonary fibrosis model, desethylamiodarone produces a sustained 44% elevation in lung hydroxyproline at 28 days versus complete resolution with amiodarone [1]. These differential toxicities position desethylamiodarone hydrochloride as the definitive probe for investigating the molecular mechanisms underlying the extracardiac adverse effects of amiodarone therapy and for screening potential cytoprotective interventions.

Pharmacokinetic and Drug Metabolism Studies of CYP3A4‑Mediated N‑Deethylation

The formation of desethylamiodarone from amiodarone by CYP3A4 is a clinically significant metabolic pathway subject to drug–drug interactions and pharmacogenetic variability. Desethylamiodarone hydrochloride, when administered as the preformed metabolite in pharmacokinetic studies, enables independent characterization of the metabolite's disposition (CL approximately 2‑fold higher than amiodarone; oral bioavailability 17% vs 46% for amiodarone) without the confounding variable of variable parent‑to‑metabolite conversion. This application is critical for physiologically based pharmacokinetic (PBPK) model building and for evaluating the metabolic contribution of CYP3A4 polymorphisms to inter‑individual variability in amiodarone response.

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